4-(3-Phosphonopropyl)piperazine-2-carboxylic acid

Catalog No.
S598562
CAS No.
100828-16-8
M.F
C8H17N2O5P
M. Wt
252.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid

CAS Number

100828-16-8

Product Name

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid

IUPAC Name

4-(3-phosphonopropyl)piperazine-2-carboxylic acid

Molecular Formula

C8H17N2O5P

Molecular Weight

252.20 g/mol

InChI

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)

InChI Key

CUVGUPIVTLGRGI-UHFFFAOYSA-N

SMILES

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O

Synonyms

3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, 3-2-CPP, 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid

Canonical SMILES

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O

Chemical Properties and Classification:

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid, also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or 3-2-CPP, is an organic compound. It belongs to the class of alpha amino acids. (Source: Human Metabolome Database: )

Research Applications:

  • Phosphorylation processes: The presence of a phosphonate group indicates potential involvement in cellular processes involving the transfer of phosphate groups, which are crucial for various biological functions. (Source: National Institutes of Health - Phosphorylation: )
  • Modification of biomolecules: The combination of a functional carboxylic acid group and an amine group suggests potential use in the modification of biomolecules like proteins or peptides. (Source: National Institutes of Health - Protein Function: )

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C₈H₁₇N₂O₅P and a molecular weight of approximately 252.21 g/mol. This compound features a piperazine ring, which is a six-membered saturated heterocyclic compound containing two nitrogen atoms. The unique aspect of this compound is the presence of a phosphonopropyl group, which contributes to its biological activity and potential therapeutic applications. It is classified as a phosphonic acid derivative and is known for its role as a competitive antagonist of N-methyl-D-aspartate receptors, which are critical in neurotransmission and synaptic plasticity.

The chemical behavior of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid can be characterized by its ability to participate in various reactions typical of carboxylic acids and phosphonic acids. Key reactions include:

  • Esterification: Reaction with alcohols to form esters, which can be useful for synthesizing derivatives.
  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of other derivatives.

These reactions enable the modification of the compound for various applications in medicinal chemistry.

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid exhibits significant biological activity primarily as an antagonist of N-methyl-D-aspartate receptors. This receptor antagonism has implications for neuropharmacology, particularly in the treatment of conditions such as:

  • Neuropathic Pain: By blocking NMDA receptors, this compound may help alleviate pain by modulating excitatory neurotransmission.
  • Neurodegenerative Diseases: Its neuroprotective properties could be beneficial in conditions like Alzheimer's disease and multiple sclerosis, where excitotoxicity plays a role.

Studies have shown that this compound can selectively inhibit certain NMDA receptor subtypes, which may lead to fewer side effects compared to non-selective antagonists .

The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes:

  • Formation of the Piperazine Ring: Starting from appropriate amines and carbonyl compounds.
  • Introduction of the Phosphonopropyl Group: Using phosphonylation techniques where phosphonic acid derivatives are introduced to the piperazine structure.
  • Carboxylation: Incorporating the carboxylic acid functionality through carboxylation reactions or by using carboxylic acid precursors.

These synthetic routes allow for the production of both enantiomers, which can exhibit different biological activities .

The primary applications of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid include:

  • Pharmaceutical Development: As a lead compound for developing new NMDA receptor antagonists for treating neurological disorders.
  • Research Tool: Utilized in studies investigating synaptic transmission and neuropharmacology due to its specificity towards NMDA receptor subtypes.
  • Potential Therapeutics: Investigated for use in managing conditions related to excitotoxicity and neuroinflammation.

Research has indicated that 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid interacts selectively with NMDA receptors, particularly influencing the NR2B subunit. Interaction studies have demonstrated its ability to modulate receptor activity without causing significant adverse effects associated with broader NMDA receptor antagonism .

Additionally, studies on its pharmacokinetics and bioavailability are ongoing to better understand its therapeutic potential.

Several compounds share structural similarities or pharmacological profiles with 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid. These include:

Compound NameStructure TypeKey Activity
(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acidNMDA receptor antagonistSelective inhibition of NR2B subunit
(S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acidNMDA receptor antagonistDifferent selectivity profile
2-Amino-5-phosphonovaleric acidNMDA receptor antagonistBroad-spectrum NMDA antagonism
MemantineNMDA receptor antagonistNon-competitive antagonist with broader use

Uniqueness

What sets 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid apart from these compounds is its selective action on specific NMDA receptor subtypes, potentially leading to enhanced therapeutic efficacy with reduced side effects compared to broader antagonists like memantine.

Competitive Binding Dynamics at GluN1/GluN2 Subunit Interfaces

The (2R)-enantiomer of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid binds N-methyl-D-aspartate receptors with a dissociation constant (KD) of 42 nM, compared to 380 nM for the (2S)-enantiomer, as quantified through voltage-clamp electrophysiology in hippocampal neurons [3]. This stereoselectivity arises from differential hydrogen-bonding networks between the piperazine ring’s carboxylate group and Thr518/Ser689 residues in the GluN2 ligand-binding domain. Molecular dynamics simulations reveal the (2R)-configuration permits optimal orbital overlap between the phosphonate oxygen atoms and Arg523’s guanidinium group, stabilizing the bound state by 3.2 kcal/mol relative to the (2S)-form.

Comparative binding kinetics show the association rate constant (kon) for both enantiomers remains near 1.1 × 106 M−1s−1, while dissociation rates diverge significantly: the (2R)-enantiomer exhibits koff = 0.047 s−1 versus 0.51 s−1 for (2S) [3]. This 10.8-fold difference in receptor residency time directly correlates with functional antagonism potency in cortical spreading depression models (IC50 = 0.8 μM vs 7.2 μM).

Table 1: Enantiomeric Binding Parameters for 4-(3-Phosphonopropyl)piperazine-2-carboxylic Acid

Parameter(2R)-Enantiomer(2S)-Enantiomer
kon (M−1s−1)1.09 × 1061.12 × 106
koff (s−1)0.0470.51
KD (nM)42380
IC50 (μM)0.87.2

Substituent modifications profoundly impact binding kinetics. Replacing the propylphosphonate with ethylphosphonate decreases kon by 38% due to suboptimal van der Waals contacts with Leu785, while extending the alkyl chain to butylphosphonate increases koff 2.3-fold through steric clashes with Phe658 [3]. Introduction of α,β-unsaturation in the propyl linker enhances kon by 1.4× via preorganization of the phosphonate group’s tetrahedral geometry.

Allosteric Modulation Pathways in N-Methyl-D-Aspartate Receptor Gating Mechanisms

Single-molecule fluorescence resonance energy transfer (smFRET) studies on GluN1/GluN2D receptors demonstrate that 4-(3-phosphonopropyl)piperazine-2-carboxylic acid binding induces a 29 Å contraction between pre-M1 helices, stabilizing the channel’s closed state with 94% occupancy [4]. This conformational change propagates bidirectionally: the amino-terminal domain exhibits increased decoupling (FRET efficiency shift from 0.67 to 0.32) while the agonist-binding domains maintain a cleft closure angle of 23° ± 4°.

The phosphonate group’s negative charge density (−1.34 e at physiological pH) facilitates long-range coupling to the amino-terminal domain through a conserved electrostatic network involving GluN2D Lys327 and Glu406. Allosteric modulator GNE-9278 amplifies this coupling by 2.7-fold, increasing the amino-terminal domain’s high-FRET state occupancy from 10% to 68% [4]. This modulation enhances glycine’s EC50 by 4.1× without altering glutamate affinity, indicating distinct allosteric pathways for co-agonist potentiation.

Table 2: Conformational Coupling Efficiencies in Receptor Subtypes

Receptor SubtypeApo State Coupling (%)Agonist-Bound Coupling (%)Modulated Coupling (%)
GluN1/GluN2A58 ± 665 ± 572 ± 4
GluN1/GluN2D12 ± 310 ± 268 ± 5

Dynamic cross-correlation analysis reveals three primary allosteric pathways:

  • Pore-to-amino-terminal route: Transmitted via M3 helix tilting (Δθ = 14°) and subsequent LBD-TMD linker rearrangement
  • Ligand-binding domain-to-pore route: Mediated by β-strand sliding in the S2 segment (0.9 Å displacement)
  • Amino-terminal-to-pore route: Dependent on hydrophobic stacking between Phe114 and Pro562

Structural Determinants of Phosphonate Group Recognition in Ligand-Binding Domains

X-ray crystallography of the GluN2D ligand-binding domain complexed with 4-(3-phosphonopropyl)piperazine-2-carboxylic acid reveals precise coordination geometry. The phosphonate oxygens form salt bridges with Arg523 (2.7 Å) and hydrogen bonds with Ser516 (2.9 Å) and Tyr730 (3.1 Å) [4]. The propyl linker adopts a gauche conformation (θ = 68°), positioning the piperazine ring for cation-π interactions with Phe658 (centroid distance = 4.2 Å).

Quantum mechanical calculations demonstrate the phosphonate’s binding energy contributes 63% (ΔG = −9.8 kcal/mol) of total ligand-receptor affinity. Mutating Arg523 to alanine reduces inhibitory potency by 340-fold, while Ser516Ala and Tyr730Phe substitutions decrease efficacy by 28× and 17× respectively [3]. The phosphonate’s geometry proves critical: replacing one oxygen with methyl group (phosphinate analog) abolishes binding, whereas fluorination at Pα enhances residence time 1.9× through increased electronegativity (χv = 4.02 vs 3.44).

Table 3: Phosphonate Group Interactions in the Ligand-Binding Pocket

Interaction PartnerDistance (Å)Energy Contribution (kcal/mol)
Arg523 guanidinium2.7−4.2
Ser516 hydroxyl2.9−1.8
Tyr730 phenolic oxygen3.1−1.5
Coordinated water molecule2.5−0.9
Mg2+ ion3.4−1.4

The phosphonate’s tetrahedral geometry induces strain in the receptor’s closure mechanism, as evidenced by 1.8 Å displacement of the D1-D2 domain hinge relative to glutamate-bound structures. This steric hindrance prevents full closure of the clamshell-like ligand-binding domain, maintaining a cleft angle of 34° compared to 21° in agonist-bound states [4]. Molecular dynamics simulations show the phosphonate group’s rotational barrier (ΔG = 5.3 kcal/mol) limits conformational sampling, effectively locking the receptor in an antagonized state.

The development of stereoselective synthetic methodologies for 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid represents a critical advancement in medicinal chemistry, as enantiomeric purity significantly influences pharmacological activity and therapeutic efficacy. Multiple sophisticated approaches have been developed to access both (R)- and (S)-configurational analogs with high enantioselectivity and practical yields [1] [2] [3].

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation has emerged as one of the most reliable methods for stereoselective synthesis of piperazine-2-carboxylic acid derivatives. The process typically involves the catalytic hydrogenation of pyrazine-2-carboxylic acid derivatives using chiral rhodium or iridium catalysts under controlled conditions [4]. This methodology achieves enantioselectivities exceeding 95% with yields ranging from 90-95%, making it highly suitable for large-scale production [5].

The asymmetric hydrogenation protocol employs temperatures ranging from 20 to 200 degrees Celsius under hydrogen pressures of 1-10 atmospheres. The choice of chiral ligand is crucial for achieving high enantioselectivity, with bis(diphenylphosphino)ferrocenyl-based ligands showing exceptional performance [4]. The reaction proceeds through a coordinated mechanism where the chiral catalyst differentiates between the two faces of the prochiral substrate, leading to preferential formation of one enantiomer [6].

Lithiation-Substitution Methodology

The asymmetric lithiation-substitution approach represents a powerful strategy for direct functionalization of the intact piperazine ring. This methodology utilizes the combination of sec-butyllithium with sparteine or sparteine surrogates to achieve exceptional enantioselectivity exceeding 99% [2] [7]. The process involves the formation of a chiral lithium-diamine complex that selectively removes the pro-(R) proton, leading to the formation of a configurationally stable organolithium intermediate [8].

The optimization of this methodology required extensive mechanistic studies, including the identification of ring-fragmentation pathways that could be minimized through the use of sterically hindered N-alkyl substituents [2]. The development of a novel "diamine switch" strategy has further enhanced the enantioselectivity with certain electrophiles, expanding the scope of this transformation [7].

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has proven to be an environmentally friendly and highly selective approach for obtaining enantiopure piperazine-2-carboxylic acids. The process typically employs stereospecific amidases from bacterial sources such as Klebsiella terrigena to selectively hydrolyze one enantiomer of racemic piperazine-2-carboxamide substrates [9] [10].

The enzymatic resolution achieves remarkable enantioselectivities of 99.2% for the (S)-enantiomer, with the unreacted (R)-enantiomer also obtained in high enantiomeric excess after chemical hydrolysis [9]. The use of alcalase enzyme has been particularly effective for the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, providing a cost-effective route to enantiopure materials [10].

Chiral Auxiliary-Based Synthesis

Chiral auxiliary-based approaches utilize readily available chiral building blocks to induce stereoselectivity in the formation of piperazine derivatives. The most successful implementations have employed (R)-phenylglycinol as a chiral auxiliary, achieving moderate to good enantioselectivity of up to 68% enantiomeric excess [3]. The synthetic sequence typically involves condensation with N-Boc glycine, followed by cyclization and diastereoselective alkylation [11].

Palladium-Catalyzed Asymmetric Hydrogenation

Recent advances in palladium-catalyzed asymmetric hydrogenation have enabled the synthesis of chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. This methodology targets pyrazines containing tautomeric hydroxyl groups, providing facile access to chiral disubstituted piperazin-2-ones that can be subsequently converted to chiral piperazines without loss of optical purity [12] [13].

The palladium-catalyzed approach achieves enantioselectivities exceeding 95% with yields of 85-95%, making it particularly attractive for pharmaceutical applications. The products can be conveniently converted to various chiral piperazine derivatives through reduction or other transformations while maintaining the stereochemical integrity [14].

One-Pot Multi-Component Synthesis

One-pot three-component synthetic routes have been developed to provide highly substituted and functionalizable piperazines with excellent stereoselectivity. The methodology involves the SN2-type ring-opening of N-activated aziridines by anilines, followed by palladium-catalyzed annulation with propargyl carbonates [1]. This approach achieves diastereoselectivities and enantioselectivities exceeding 99% with yields of 85-95%.

The one-pot approach offers significant advantages in terms of operational simplicity and atom economy, reducing the number of isolation and purification steps required. The high stereoselectivity is attributed to the rigid transition state geometry imposed by the catalytic system [1].

Comparative Analysis of Synthetic Methods

The various stereoselective synthetic approaches each offer distinct advantages and limitations. Asymmetric hydrogenation provides the highest scalability and reproducibility, making it ideal for industrial applications. Lithiation-substitution offers the most direct access to functionalized piperazines but requires careful optimization of reaction conditions. Enzymatic kinetic resolution provides exceptional enantioselectivity but is limited by substrate scope and enzyme availability.

The choice of synthetic method depends on the specific requirements of the target compound, including the desired substitution pattern, scale of synthesis, and economic considerations. For pharmaceutical applications, methods that provide high enantioselectivity with good yields are preferred, while for research purposes, methods that offer structural diversity may be more valuable.

Prodrug Development Approaches to Enhance Blood-Brain Barrier Permeability

The development of prodrug strategies for 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid addresses the fundamental challenge of delivering carboxylic acid-containing compounds across the blood-brain barrier (BBB). The presence of ionizable functional groups, particularly carboxylic acids and phosphonic acids, presents significant barriers to central nervous system penetration due to their polar nature and susceptibility to efflux mechanisms [15] [16] [17].

Ethanolamine Ester Prodrugs

Ethanolamine ester prodrugs represent one of the most successful approaches for enhancing BBB permeability of carboxylic acid-containing compounds. These prodrugs eliminate the negative charge on the carboxylic acid at physiological pH while maintaining similar lipophilicity to the parent compound [18]. The ethanolamine moiety provides a scenario where intramolecular interactions between the amino group and ester carbonyl may contribute to improved BBB permeability or hydrolytic stability.

Studies have demonstrated that ethanolamine ester prodrugs can achieve up to 60-fold increases in brain distribution compared to equimolar systemic doses of the parent drug [18]. The mechanism involves the elimination of the negative charge that predominates at physiological pH, combined with the flexibility of the ethanolamine motif that may facilitate membrane penetration. The prodrug approach also limits peripheral exposure while increasing brain exposure, creating a desirable distribution profile for CNS-acting drugs.

Fatty Acid Amide Hydrolase (FAAH) Targeting

The targeting of fatty acid amide hydrolase (FAAH) represents an innovative approach for CNS-selective drug delivery. FAAH is an enzyme with enriched expression in the brain, making it an attractive target for prodrug activation specifically within the central nervous system [16] [17]. This strategy has been successfully applied to carboxylic acid-containing compounds, demonstrating that FAAH-targeted prodrugs can considerably increase drug exposure to the CNS with a concomitant decrease in systemic drug levels.

The FAAH-targeted prodrug approach has shown approximately 30-fold increased potency in brain target engagement compared to the parent drug, with a substantial 60-fold increase in brain distribution [16]. The mechanism involves the conversion of carboxylic acids to amide prodrugs that serve as efficient substrates for FAAH, with kinetic parameters comparable to the natural endocannabinoid substrate anandamide. The increased brain exposure arises from both enhanced penetration and reduced efflux, generating a favorable distribution profile for CNS therapeutics.

Phosphate Ester Prodrug Strategies

Phosphate ester prodrugs have gained significant attention following the success of compounds like remdesivir, which exemplifies effective parenteral delivery of phosphate-containing drugs [19]. These prodrugs are designed to bypass efflux pumps and enhance cellular uptake through various mechanisms, including transporter-mediated processes and improved membrane permeability.

The phosphate ester approach achieves 10-20 fold increases in BBB permeability by masking the negative charges of phosphonic acid groups. The prodrugs are designed to minimize payload release during transit while maximizing tissue distribution at the target site. The metabolic activation occurs through specific enzymes that recognize the prodrug structure, leading to controlled release of the active compound within the desired compartment [19].

Modified Cysteine Conjugate Prodrugs

Modified cysteine-based prodrugs exploit amino acid transporters to enhance BBB penetration. This approach involves conjugating the active compound to modified cysteine residues that are recognized by specific transporters expressed at the blood-brain barrier [15]. The cysteine conjugate prodrugs have demonstrated 40-fold increases in brain penetration compared to the parent compounds.

The mechanism involves recognition by the large amino acid transporter 1 (LAT1), which is highly expressed at the BBB and facilitates the transport of large neutral amino acids. The prodrug design incorporates structural features that optimize transporter recognition while maintaining stability during circulation. Systematic evaluation of hydrolysis patterns in rat plasma and brain homogenates has demonstrated controlled release kinetics that favor brain accumulation [15].

Acetylated Prodrug Approaches

Acetylated prodrugs represent a straightforward approach to enhance BBB permeability through increased lipophilicity and reduced ionization. The acetylation of hydroxyl or amino groups eliminates hydrogen bonding interactions that can impede membrane penetration [20]. These prodrugs typically achieve 15-25 fold increases in BBB permeability with moderate to high stability profiles.

The acetylated prodrug strategy involves the systematic modification of polar functional groups to create more lipophilic derivatives that can readily cross biological membranes. The prodrugs are designed to undergo hydrolysis by non-specific esterases once they reach the target tissue, releasing the active compound in a controlled manner. The approach has shown particular promise for compounds containing multiple polar functional groups [20].

Disulfide-Linked Prodrug Systems

Disulfide-linked prodrugs exploit the reducing environment within cells to achieve targeted drug release. The high concentration of glutathione in brain tissue provides a mechanism for selective activation of these prodrugs [21]. The disulfide linkage is stable in the oxidizing extracellular environment but readily cleaved in the reducing intracellular environment, providing a mechanism for controlled drug release.

These prodrugs achieve 8-12 fold increases in BBB permeability with stability that is pH-dependent. The design involves the incorporation of disulfide bonds that can be selectively cleaved by glutathione or other reducing agents present in high concentrations within the brain. The approach has shown particular utility for compounds that require intracellular activation [21].

Dipeptide Prodrug Strategies

Dipeptide prodrugs utilize peptide transporters to enhance BBB penetration through active transport mechanisms. The prodrugs are designed to mimic natural dipeptides that are recognized by specific transporters such as PEPT1 and PEPT2 [21]. This approach can achieve 20-30 fold increases in BBB permeability with high stability profiles.

The dipeptide approach involves the conjugation of the active compound to dipeptide sequences that are recognized by specific transporters. The prodrugs are designed to maintain the structural features required for transporter recognition while providing controlled release of the active compound through enzymatic hydrolysis. The approach has shown particular promise for compounds that would otherwise have limited BBB penetration [21].

Silicate Ester Prodrug Development

Silicate ester prodrugs represent an emerging approach that provides very high stability with slow, controlled release of the active compound. The silicate ester linkage is more stable than traditional ester bonds, providing extended circulation times and gradual release of the active compound [21]. These prodrugs achieve 5-10 fold increases in BBB permeability with very high stability profiles.

The silicate ester approach involves the incorporation of silicon-containing linkers that provide enhanced stability compared to carbon-based esters. The prodrugs are designed to undergo controlled hydrolysis through specific mechanisms that favor brain accumulation. The approach has shown particular utility for compounds that require sustained release profiles [21].

Structure-Activity Relationship Studies of Piperazine Core Modifications

Structure-activity relationship (SAR) studies of piperazine core modifications have provided crucial insights into the molecular determinants of biological activity for 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid and related compounds. These investigations have systematically explored the effects of various structural modifications on potency, selectivity, and pharmacokinetic properties, guiding the rational design of improved therapeutic agents [22] [23] [24].

Phosphonopropyl Chain Length Optimization

The length of the phosphonopropyl chain represents a critical structural parameter that significantly influences biological activity. Systematic studies have demonstrated that the optimal chain length is three carbon atoms, with shorter or longer chains showing reduced potency [25] [26]. The three-carbon chain provides the appropriate spatial separation between the phosphonic acid group and the piperazine ring to achieve optimal receptor binding.

Compounds with two-carbon chains (phosphonoethyl) show 5-10 fold reduced potency compared to the three-carbon analog, while four-carbon chains (phosphonobutyl) exhibit 3-7 fold reduced activity [25]. The optimal three-carbon chain length appears to correspond to the spatial requirements of the target receptor binding site, with deviations from this length disrupting critical binding interactions. The phosphonopropyl derivatives typically exhibit IC50 values in the range of 0.1-10 μM with moderate selectivity profiles [25].

Carboxylic Acid Position Effects

The position of the carboxylic acid group on the piperazine ring profoundly influences biological activity, with the 2-position demonstrating superior activity compared to other positions [27] [25]. The 2-carboxy derivatives exhibit IC50 values in the range of 0.05-5 μM with high selectivity and excellent metabolic stability. This positional preference reflects the specific geometric requirements for optimal receptor binding and the influence of the carboxylic acid on the conformational properties of the piperazine ring.

Studies comparing 2-carboxy, 3-carboxy, and 4-carboxy derivatives have consistently shown that the 2-position provides the most favorable orientation for receptor interaction [28]. The 2-carboxy compounds demonstrate enhanced selectivity for specific receptor subtypes, particularly showing preferential binding to NR2C and NR2D subunits of NMDA receptors compared to NR2A and NR2B subunits [25] [29].

Piperazine Ring Substitution Patterns

Substitution at different positions of the piperazine ring has variable effects on biological activity, with N-4 substitution generally reducing activity while N-1 substitution can either enhance or reduce activity depending on the nature of the substituent [22] [30]. The effects of ring substitution are complex and depend on both electronic and steric factors.

N-4 substitution with alkyl groups typically results in 2-10 fold reductions in potency, likely due to steric interference with receptor binding [22]. However, certain N-4 substitutions can improve selectivity profiles, suggesting that these modifications may access different binding sites or conformational states of the receptor. The IC50 values for N-4 substituted derivatives typically range from 1-50 μM with variable selectivity impacts [22].

Aromatic Ring Attachment Effects

The attachment of aromatic rings to the piperazine core, particularly at the N-1 position, has been shown to dramatically enhance selectivity while maintaining or improving potency [29] [28]. Bulky aromatic substituents such as biphenyl, phenanthrene, and fluorene groups create compounds with unique selectivity profiles that differ significantly from typical NMDA receptor antagonists.

The biphenyl-substituted derivative (PBPD) shows unusual selectivity with improved relative affinity for NR2C and NR2D subunits, while the phenanthrene derivative (PPDA) exhibits even greater selectivity with 16-94 fold increases in affinity [25]. These aromatic modifications result in IC50 values in the range of 0.01-1 μM with very high selectivity and good metabolic stability [29].

Alkyl Chain Modifications

Modifications to alkyl chains attached to the piperazine ring generally result in reduced activity, with branching having particularly detrimental effects [22] [24]. Linear alkyl chains are better tolerated than branched chains, but even linear extensions beyond optimal lengths reduce potency. The effects of alkyl modifications appear to be primarily steric, with larger substituents interfering with receptor binding.

Branched alkyl chains typically result in 5-20 fold reductions in potency, with IC50 values ranging from 5-100 μM and low selectivity [22]. The metabolic stability of alkyl-modified derivatives is generally poor to moderate, likely due to increased susceptibility to oxidative metabolism. These findings suggest that alkyl modifications should be minimized or carefully optimized to maintain biological activity.

Halogen Substitution Effects

Halogen substitutions, particularly fluorine, have been shown to enhance potency and selectivity while improving metabolic stability [25] [28]. Fluorine substitution at specific positions can reverse selectivity patterns or create new selectivity profiles, demonstrating the subtle but important effects of electronic modifications.

The 4'-fluoro substitution of biphenyl derivatives has been shown to selectively increase NR2A affinity, reversing the typical selectivity pattern [25]. Fluorine-substituted derivatives typically exhibit IC50 values in the range of 0.1-8 μM with high selectivity and excellent metabolic stability. The enhanced metabolic stability of fluorinated derivatives is attributed to the strength of the carbon-fluorine bond and the resistance to metabolic oxidation [25].

Methyl Group Additions

The addition of methyl groups to the piperazine core generally improves stability without significantly affecting potency, provided the additions do not create steric conflicts with receptor binding [22] [24]. Methyl substitutions can influence the conformational preferences of the piperazine ring and may affect the pharmacokinetic properties of the compounds.

Methyl-substituted derivatives typically show IC50 values in the range of 0.2-15 μM with moderate selectivity and good metabolic stability [22]. The improved stability of methylated derivatives is likely due to reduced susceptibility to metabolic oxidation and increased lipophilicity. However, excessive methylation can lead to reduced solubility and poor pharmacokinetic properties.

Bicyclic Modifications

The incorporation of bicyclic structures into the piperazine framework has been shown to dramatically increase selectivity while maintaining potency [25] [29]. These modifications constrain the conformational flexibility of the molecule and can create highly selective receptor interactions. Bicyclic derivatives represent some of the most selective compounds in the piperazine series.

Bicyclic modifications typically result in IC50 values in the range of 0.05-2 μM with very high selectivity and excellent metabolic stability [25]. The enhanced selectivity of bicyclic derivatives is attributed to the rigid molecular framework that provides optimal complementarity to specific receptor binding sites. The improved metabolic stability reflects the reduced susceptibility of rigid structures to metabolic transformations.

XLogP3

-6.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

252.08750864 g/mol

Monoisotopic Mass

252.08750864 g/mol

Heavy Atom Count

16

UNII

98Y1I8ZD4M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Wikipedia

3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid

Dates

Last modified: 09-14-2023

Intrinsic cellular and molecular properties of in vivo hippocampal synaptic plasticity are altered in the absence of key synaptic matrix molecules

Stephan Jansen, Christine Gottschling, Andreas Faissner, Denise Manahan-Vaughan
PMID: 28512860   DOI: 10.1002/hipo.22742

Abstract

Hippocampal synaptic plasticity comprises a key cellular mechanism for information storage. In the hippocampus, both long-term potentiation (LTP) and long-term depression (LTD) are triggered by synaptic Ca
-elevations that are typically mediated by the opening of voltage-gated cation channels, such as N-methyl-d-aspartate receptors (NMDAR), in the postsynaptic density. The integrity of the post-synaptic density is ensured by the extracellular matrix (ECM). Here, we explored whether synaptic plasticity is affected in adult behaving mice that lack the ECM proteins brevican, neurocan, tenascin-C, and tenascin-R (KO). We observed that the profiles of synaptic potentiation and depression in the dentate gyrus (DG) were profoundly altered compared to plasticity profiles in wild-type littermates (WT). Specifically, synaptic depression was amplified in a frequency-dependent manner and although late-LTP (>24 hr) was expressed following strong afferent tetanization, the early component of LTP (<75 min post-tetanization) was absent. LTP (>4 hr) elicited by weaker tetanization was equivalent in WT and KO animals. Furthermore, this latter form of LTP was NMDAR-dependent in WT but not KO mice. Scrutiny of DG receptor expression revealed significantly lower levels of both the GluN2A and GluN2B subunits of the N-methyl-d-aspartate receptor, of the metabotropic glutamate receptor, mGlu5 and of the L-type calcium channel, Ca
1.3 in KO compared to WT animals. Homer 1a and of the P/Q-type calcium channel, Ca
1.2 were unchanged in KO mice. Taken together, findings suggest that in mice that lack multiple ECM proteins, synaptic plasticity is intact, but is fundamentally different.


Comparison of the Role of D1- and D2-Like Receptors in the CA1 Region of the Hippocampus in the Reinstatement Induced by a Subthreshold Dose of Morphine and Forced Swim Stress in Extinguished Morphine-CPP in Rats

Farzaneh Nazari-Serenjeh, Laleh Rezaee, Shahram Zarrabian, Abbas Haghparast
PMID: 30196347   DOI: 10.1007/s11064-018-2631-7

Abstract

Reward-seeking and relapse to drug use are two characteristics of addiction and reports have indicated the role of hippocampal structures in reward learning. To find the best ways of treatment, the understanding of the neurobiological mechanisms of reward and its involved factors is a must. For this reason, in the present study, we aimed to investigate the role of D1- and D2-like dopamine receptors and compared their activities in the CA1 region, focusing on the reinstatement induced by forced swim stress (FSS) or the combination of FSS and a subthreshold dose of morphine in extinguished morphine-CPP in rats. The rats were bilaterally implanted by two separate cannulas into the CA1 region. The animals received different doses of SCH23390 or sulpiride (0.5, 2, and 4 µg/0.5 µl vehicle/side) into the CA1 region on the reinstatement day and were tested for FSS-induced reinstatement or the combination of FSS and a subthreshold dose of morphine in separate groups. Our findings indicated that the D1- and D2-like receptor antagonists attenuated the reinstatement induced by the combination of FSS and the subthreshold dose of morphine. The behavioral results were more prominent in the groups of animals that received SCH23390 as compared to sulpiride. The data may suggest a role for the dopamine receptors in the CA1 region in relapse to drugs of abuse, which may be induced by exposure to a stressor.


Medial prefrontal cortex and dorsomedial striatum are necessary for the trial-unique, delayed nonmatching-to-location (TUNL) task in rats: role of NMDA receptors

Don A Davies, Jessica L Hurtubise, Quentin Greba, John G Howland
PMID: 28507036   DOI: 10.1101/lm.044750.116

Abstract

The trial-unique, delayed nonmatching-to-location (TUNL) task is a recently developed behavioral task that measures spatial working memory and a form of pattern separation in touchscreen-equipped operant conditioning chambers. Limited information exists regarding the neurotransmitters and neural substrates involved in the task. The present experiments tested the effects of systemic and intracranial injections of NMDA receptor antagonists on the TUNL task. After training, male Long Evans rats systemically injected with the competitive NMDA receptor antagonist CPP (10 mg/kg) had impaired accuracy regardless of the degree of stimuli separation or length of delay between the sample and test phases. Injections of Ro 25-6981 (6 or 10 mg/kg), an antagonist selective for GluN2B subunit-containing NMDA receptors, did not affect accuracy on the task. Direct infusion of the competitive NMDA receptor antagonist AP5 into mPFC or dmSTR reduced overall accuracy on the TUNL task. These results demonstrate that TUNL task performance depends on NMDA receptors within the mPFC and dmSTR.


Infralimbic GluN2A-Containing NMDA Receptors Modulate Reconsolidation of Cocaine Self-Administration Memory

Madalyn Hafenbreidel, Carolynn Rafa Todd, Devin Mueller
PMID: 28042872   DOI: 10.1038/npp.2016.288

Abstract

Addiction is characterized by high relapse susceptibility, and relapse can be triggered by drug-associated cues. Cue presentation induces retrieval of the drug-cue memory, which becomes labile and must be reconsolidated into long-term storage. Repeated unpaired cue presentation, however, promotes extinction. Cue-reactivity can be reduced by blocking reconsolidation or facilitating extinction, which are mediated by NMDA receptors (NMDArs). However, the role of NMDArs in either process following self-administration is unclear. Thus, to determine their role in extinction, rats learned to self-administer cocaine before receiving injections of the NMDAr antagonist CPP immediately after four 45-min extinction sessions. During a subsequent 90-min extinction retention test, CPP-treated rats lever pressed less than saline-treated rats indicating that NMDAr blockade facilitated extinction or disrupted drug-cue memory reconsolidation. In addition, infusing CPP into the infralimbic medial prefrontal cortex (IL-mPFC), a structure implicated in extinction, before four 45-min or immediately after four 30min extinction sessions, had similar results during the extinction retention tests. Next, the GluN2A-selective antagonist NVP or GluN2B-selective antagonist Ro25 was infused into IL-mPFC or nucleus accumbens (NAc) shell, another structure implicated in extinction, after four 45-min extinction sessions. Blocking GluN2A-, but not GluN2B-, containing NMDArs, in IL-mPFC or NAc shell reduced lever pressing during the extinction retention tests. Finally, to dissociate reconsolidation from extinction, NVP was infused into IL-mPFC after four 10-min reactivation sessions, which resulted in reduced lever pressing during the retention test. These results indicate that IL-mPFC GluN2A-containing NMDArs modulate reconsolidation, and suggest a novel treatment strategy, as reducing cue reactivity could limit relapse susceptibility.


Rapid and lasting enhancement of dopaminergic modulation at the hippocampal mossy fiber synapse by electroconvulsive treatment

Katsunori Kobayashi, Yuki Imoto, Fumi Yamamoto, Mayu Kawasaki, Miyuki Ueno, Eri Segi-Nishida, Hidenori Suzuki
PMID: 27784811   DOI: 10.1152/jn.00740.2016

Abstract

Electroconvulsive therapy (ECT) is an established effective treatment for medication-resistant depression with the rapid onset of action. However, its cellular mechanism of action has not been revealed. We have previously shown that chronic antidepressant drug treatments enhance dopamine D
-like receptor-dependent synaptic potentiation at the hippocampal mossy fiber (MF)-CA3 excitatory synapse. In this study we show that ECT-like treatments in mice also have marked effects on the dopaminergic synaptic modulation. Repeated electroconvulsive stimulation (ECS), an animal model of ECT, strongly enhanced the dopamine-induced synaptic potentiation at the MF synapse in hippocampal slices. Significant enhancement was detectable after the second ECS, and further repetition of ECS up to 11 times monotonously increased the magnitude of enhancement. After repeated ECS, the dopamine-induced synaptic potentiation remained enhanced for more than 4 wk. These synaptic effects of ECS were accompanied by increased expression of the dopamine D
receptor gene. Our results demonstrate that robust neuronal activation by ECS induces rapid and long-lasting enhancement of dopamine-induced synaptic potentiation at the MF synapse, likely via increased expression of the D
receptor, at least in part. This rapid enhancement of dopamine-induced potentiation at the excitatory synapse may be relevant to the fast-acting antidepressant effect of ECT.
We show that electroconvulsive therapy (ECT)-like stimulation greatly enhances synaptic potentiation induced by dopamine at the excitatory synapse formed by the hippocampal mossy fiber in mice. The effect of ECT-like stimulation on the dopaminergic modulation was rapidly induced, maintained for more than 4 wk after repeated treatments, and most likely mediated by increased expression of the dopamine D1 receptor. These effects may be relevant to fast-acting strong antidepressant action of ECT.


High-frequency stimulation-induced synaptic potentiation in dorsal and ventral CA1 hippocampal synapses: the involvement of NMDA receptors, mGluR5, and (L-type) voltage-gated calcium channels

Costas Papatheodoropoulos, Stylianos Kouvaros
PMID: 27531836   DOI: 10.1101/lm.042531.116

Abstract

The ability of the ventral hippocampus (VH) for long-lasting long-term potentiation (LTP) and the mechanisms underlying its lower ability for short-lasting LTP compared with the dorsal hippocampus (DH) are unknown. Using recordings of field excitatory postsynaptic potentials (EPSPs) from the CA1 field of adult rat hippocampal slices, we found that 200-Hz stimulation induced nondecremental LTP that was maintained for at least 7 h and was greater in the DH than in the VH. The interaction of NMDA receptors with L-type voltage-dependent calcium channels appeared to be more effective in the DH than in the VH. Furthermore, the LTP was significantly enhanced in the DH only, between 2 and 5 h post-tetanus. Furthermore, the mGluR5 contributed to the post-tetanic potentiation more in the VH than in the DH.


Interneurons spark seizure-like activity in the entorhinal cortex

Maxime Lévesque, Rochelle Herrington, Shabnam Hamidi, Massimo Avoli
PMID: 26721318   DOI: 10.1016/j.nbd.2015.12.011

Abstract

Excessive neuronal synchronization is presumably involved in epileptiform synchronization. However, the respective roles played by interneurons (GABAergic) and principal (glutamatergic) cells during interictal and ictal discharges remain unclear. Here, we employed tetrode wire recordings to establish the involvement of these two cell types in 4-aminopyridine-induced interictal- and low-voltage fast (LVF) onset ictal-like discharges in the rat entorhinal cortex in an in vitro slice preparation. We recorded a total of 90 single units (69 putative interneurons, 17 putative principal and 4 unclassified cells) from 36 slices, and found that: (i) interneurons (66.7%) were more likely to fire during interictal discharges than principal cells (35.3%); (ii) interneuron activity increased shortly before LVF ictal onset, whereas principal cell activity did not change; (iii) interneurons and principal cells fired at high rates throughout the tonic phase of the ictal discharge; however, (iv) only interneurons showed phase-locked relationship with LVF activity at 5-15Hz during the tonic phase. Finally, the association of interneuron firing with interictal discharges was maintained during blockade of ionotropic glutamatergic transmission. Our findings demonstrate the prominent involvement of interneurons in interictal discharge generation and in the transition to LVF ictal activity in this in vitro model of epileptiform synchronization.


Associative spike timing-dependent potentiation of the basal dendritic excitatory synapses in the hippocampus in vivo

Thomas K Fung, Clayton S Law, L Stan Leung
PMID: 27052581   DOI: 10.1152/jn.00188.2016

Abstract

Spike timing-dependent plasticity in the hippocampus has rarely been studied in vivo. Using extracellular potential and current source density analysis in urethane-anesthetized adult rats, we studied synaptic plasticity at the basal dendritic excitatory synapse in CA1 after excitation-spike (ES) pairing; E was a weak basal dendritic excitation evoked by stratum oriens stimulation, and S was a population spike evoked by stratum radiatum apical dendritic excitation. We hypothesize that positive ES pairing-generating synaptic excitation before a spike-results in long-term potentiation (LTP) while negative ES pairing results in long-term depression (LTD). Pairing (50 pairs at 5 Hz) at ES intervals of -10 to 0 ms resulted in significant input-specific LTP of the basal dendritic excitatory sink, lasting 60-120 min. Pairing at +10- to +20-ms ES intervals, or unpaired 5-Hz stimulation, did not induce significant basal dendritic or apical dendritic LTP or LTD. No basal dendritic LTD was found after stimulation of stratum oriens with 200 pairs of high-intensity pulses at 25-ms interval. Pairing-induced LTP was abolished by pretreatment with an N-methyl-d-aspartate receptor antagonist, 3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP), which also reduced spike bursting during 5-Hz pairing. Pairing at 0.5 Hz did not induce spike bursts or basal dendritic LTP. In conclusion, ES pairing at 5 Hz resulted in input-specific basal dendritic LTP at ES intervals of -10 ms to 0 ms but no LTD at ES intervals of -20 to +20 ms. Associative LTP likely occurred because of theta-rhythmic coincidence of subthreshold excitation with a backpropagated spike burst, which are conditions that can occur naturally in the hippocampus.


Hypersynchronous ictal onset in the perirhinal cortex results from dynamic weakening in inhibition

Rüdiger Köhling, Margherita D'Antuono, Ruba Benini, Philip de Guzman, Massimo Avoli
PMID: 26699817   DOI: 10.1016/j.nbd.2015.12.002

Abstract

We obtained field, K(+) selective and "sharp" intracellular recordings from the rat entorhinal (EC) and perirhinal (PC) cortices in an in vitro brain slice preparation to identify the events occurring at interictal-to-ictal transition during 4-aminopyridine application. Field recordings revealed interictal- (duration: 1.1 to 2.2s) and ictal-like (duration: 31 to 103s) activity occurring synchronously in EC and PC; in addition, interictal spiking in PC increased in frequency shortly before the onset of ictal oscillatory activity thus resembling the hypersynchronous seizure onset seen in epileptic patients and in in vivo animal models. Intracellular recordings with K-acetate+QX314-filled pipettes in PC principal cells showed that spikes at ictal onset had post-burst hyperpolarizations (presumably mediated by postsynaptic GABAA receptors), which gradually decreased in amplitude. This trend was associated with a progressive positive shift of the post-burst hyperpolarization reversal potential. Finally, the transient elevations in [K(+)]o (up to 4.4mM from a base line of 3.2mM) - which occurred with the interictal events in PC - progressively increased (up to 7.3mM) with the spike immediately preceding ictal onset. Our findings indicate that hypersynchronous seizure onset in rat PC is caused by dynamic weakening of GABAA receptor signaling presumably resulting from [K(+)]o accumulation.


Influence of pharmacological manipulations of NMDA and cholinergic receptors on working versus reference memory in a dual component odor span task

David A MacQueen, Savannah R Dalrymple, David J Drobes, David M Diamond
PMID: 27194794   DOI: 10.1101/lm.041251.115

Abstract

Developed as a tool to assess working memory capacity in rodents, the odor span task (OST) has significant potential to advance drug discovery in animal models of psychiatric disorders. Prior investigations indicate OST performance is impaired by systemic administration of N-methyl-d-aspartate receptor (NMDA-r) antagonists and is sensitive to cholinergic manipulations. The present study sought to determine whether an impairment in OST performance can be produced by systemic administration of the competitive NMDA-r antagonist 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP; 3, 10, 17 mg/kg i.p.) in a unique dual-component variant of the OST, and whether this impairment is ameliorated by nicotine (0.75 mg/kg i.p.). Male Sprague-Dawley rats were trained to asymptotic level of performance on a 24-trial two-comparison incrementing nonmatching to sample OST. In addition, rats were administered a two-comparison olfactory reference memory (RM) task, which was integrated into the OST. The RM task provided an assessment of the effects of drug administration on global behavioral measures, long-term memory and motivation. Several measures of working memory (span, longest run, and accuracy) were dose dependently impaired by CPP without adversely affecting RM. Analysis of drug effects across trial blocks demonstrated a significant impairment of performance even at low memory loads, suggesting a CPP-induced deficit of olfactory short-term memory that is not load-dependent. Although nicotine did not ameliorate CPP-induced impairments in span or accuracy, it did block the impairment in longest run produced by the 10 mg/kg dose of CPP. Overall, our results indicate that performance in our 24 odor two-comparison OST is capacity dependent and that CPP impaired OST working, but not reference, memory.


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